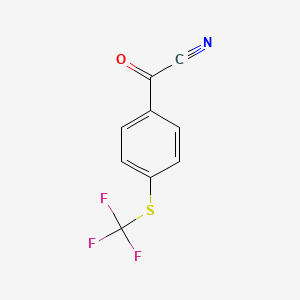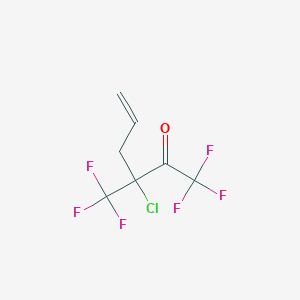![molecular formula C7H4Cl3F2NO B6311210 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline CAS No. 2088942-43-0](/img/structure/B6311210.png)
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline, also known as DCA-CFM, is a synthetic compound that has been studied extensively in the past few decades due to its potential applications in scientific research. DCA-CFM has been used for a variety of purposes, ranging from its ability to act as a reagent in organic synthesis to its potential use as a drug target for therapeutic treatments.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is not fully understood, however, it is believed to act as an inhibitor of the enzyme tyrosine kinase. This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound may be able to modulate the activity of these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity.
Advantages and Limitations for Lab Experiments
The main advantage of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is its ability to act as a reagent in organic synthesis, which can be used to create a variety of compounds with desired properties. Additionally, this compound has been studied for its potential use as a drug target for therapeutic treatments. However, there are some limitations to using this compound in lab experiments, including its potential toxicity, its relatively low solubility in water, and its limited availability.
Future Directions
The potential future directions for 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its potential toxicity and solubility in water is needed. Finally, further research into the synthesis methods and potential applications of this compound is needed in order to fully understand its potential uses and benefits.
Synthesis Methods
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline can be synthesized through a variety of methods, including reaction of 2,4-dichloroaniline with chlorodifluoromethane, reaction of 2,4-dichloroaniline with dichlorodifluoromethane, and reaction of 2,4-dichloroaniline with trifluoromethyl chloride. The most common method is the reaction of 2,4-dichloroaniline with chlorodifluoromethane, which yields this compound with a yield of up to 90%.
Scientific Research Applications
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a drug target for therapeutic treatments, and as a potential inhibitor of the enzyme tyrosine kinase. This compound has also been studied for its potential use in the development of novel drugs and in the treatment of cancer.
properties
IUPAC Name |
2,4-dichloro-3-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZDYXIXIYQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)






